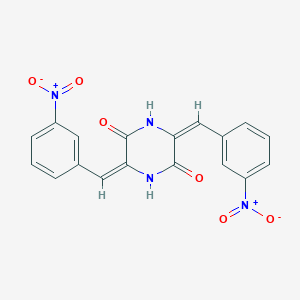
3,6-Bis{3-nitrobenzylidene}-2,5-piperazinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Bis{3-nitrobenzylidene}-2,5-piperazinedione, commonly known as BNPP, is a synthetic compound that belongs to the family of piperazine derivatives. BNPP has been extensively studied for its potential application in various scientific research fields, including medicinal chemistry, biochemistry, and biophysics.
作用机制
The mechanism of action of BNPP is primarily attributed to its ability to interact with DNA topoisomerase II. BNPP binds to the enzyme's active site and inhibits its activity, leading to the accumulation of DNA double-strand breaks and cell death. In addition, BNPP can also interact with other proteins and biomolecules, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
BNPP has been shown to exhibit various biochemical and physiological effects, including cytotoxicity, DNA damage, and protein binding. The cytotoxicity of BNPP is primarily attributed to its ability to inhibit the activity of DNA topoisomerase II, leading to the accumulation of DNA double-strand breaks and cell death. The DNA damage caused by BNPP can also lead to various downstream effects, including apoptosis and cell cycle arrest. In addition, BNPP can also interact with various proteins and biomolecules, leading to various biochemical and physiological effects.
实验室实验的优点和局限性
BNPP has several advantages for lab experiments, including its high purity, stability, and solubility in a wide range of solvents. BNPP is also relatively easy to synthesize and can be obtained in large quantities. However, BNPP also has several limitations, including its cytotoxicity, which can limit its use in certain experiments. In addition, BNPP can also exhibit non-specific binding to biomolecules, leading to potential artifacts in experiments.
未来方向
There are several future directions for the study of BNPP, including the development of more potent and selective inhibitors of DNA topoisomerase II. In addition, BNPP can also be used as a model compound to study the binding interactions between proteins and ligands, leading to the development of more effective drugs. Furthermore, BNPP can also be used as a fluorescent probe to study the structural and functional properties of biomolecules. Finally, the potential application of BNPP in other scientific research fields, such as materials science and nanotechnology, should also be explored.
合成方法
BNPP can be synthesized through a condensation reaction between 3-nitrobenzaldehyde and 2,5-piperazinedione in the presence of a suitable catalyst. The reaction yields a yellow crystalline solid, which can be purified through recrystallization. The purity of the synthesized BNPP can be confirmed through various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
科学研究应用
BNPP has been studied for its potential application in various scientific research fields, including medicinal chemistry, biochemistry, and biophysics. In medicinal chemistry, BNPP has been studied as a potential anticancer agent due to its ability to inhibit the activity of DNA topoisomerase II, a crucial enzyme involved in DNA replication and transcription. In biochemistry, BNPP has been used as a fluorescent probe to study the binding interactions between proteins and ligands. In biophysics, BNPP has been used as a model compound to study the thermodynamic and kinetic properties of ligand-receptor interactions.
属性
分子式 |
C18H12N4O6 |
|---|---|
分子量 |
380.3 g/mol |
IUPAC 名称 |
(3E,6E)-3,6-bis[(3-nitrophenyl)methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C18H12N4O6/c23-17-15(9-11-3-1-5-13(7-11)21(25)26)19-18(24)16(20-17)10-12-4-2-6-14(8-12)22(27)28/h1-10H,(H,19,24)(H,20,23)/b15-9+,16-10+ |
InChI 键 |
PWNGPZUJGFNYEJ-KAVGSWPWSA-N |
手性 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/NC(=O)/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/NC2=O |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N2 |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(4-chlorophenyl)(dimethylamino)methylene]-4-methylbenzenesulfonamide](/img/structure/B274189.png)










![4-[[2-methyl-4-[3-methyl-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]phenyl]anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274214.png)
![(6Z)-6-[[2-methyl-4-[3-methyl-4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]phenyl]anilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274215.png)